![molecular formula C6H15N2O4P B14427387 N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine CAS No. 82155-22-4](/img/structure/B14427387.png)
N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound contains an aminoethyl group, an ethoxy group, and a phosphoryl group attached to a glycine backbone. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine typically involves the reaction of glycine with phosphorylating agents in the presence of an aminoethyl group donor. One common method involves the use of ethyl phosphorodichloridate as the phosphorylating agent and ethylenediamine as the aminoethyl group donor. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminoethyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The aminoethyl group may interact with specific binding sites on proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-Aminoethyl)(hydroxy)phosphoryl]glycine
- N-[(2-Aminoethyl)(methoxy)phosphoryl]glycine
- N-[(2-Aminoethyl)(propoxy)phosphoryl]glycine
Uniqueness
N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different alkoxy groups, leading to variations in their behavior and applications.
Propiedades
Número CAS |
82155-22-4 |
|---|---|
Fórmula molecular |
C6H15N2O4P |
Peso molecular |
210.17 g/mol |
Nombre IUPAC |
2-[[2-aminoethyl(ethoxy)phosphoryl]amino]acetic acid |
InChI |
InChI=1S/C6H15N2O4P/c1-2-12-13(11,4-3-7)8-5-6(9)10/h2-5,7H2,1H3,(H,8,11)(H,9,10) |
Clave InChI |
HJARQZSXMIPDQR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCN)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
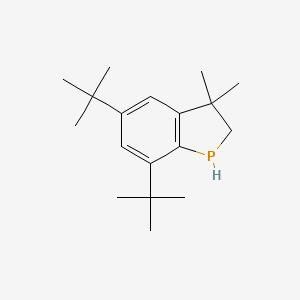
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)
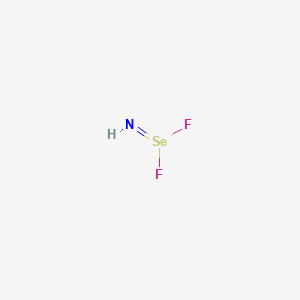

silane](/img/structure/B14427335.png)
![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
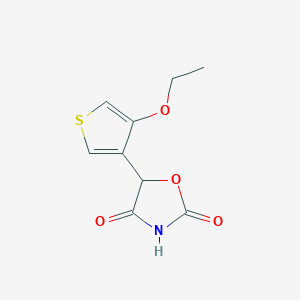
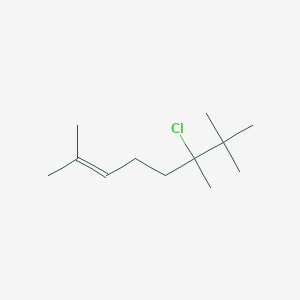
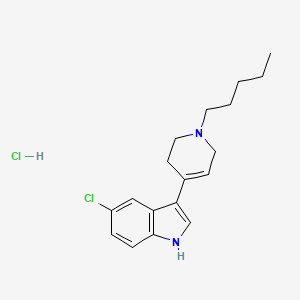
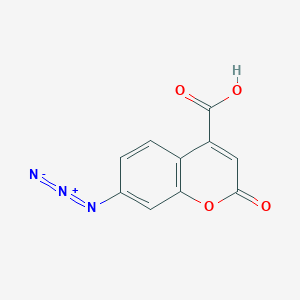
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)
